molecular formula C19H19N3O2S B2578168 N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide CAS No. 1396633-81-0

N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide

Cat. No.: B2578168
CAS No.: 1396633-81-0
M. Wt: 353.44
InChI Key: CHJWELNZXSVMAU-UHFFFAOYSA-N
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Description

N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sodium dichloroisocyanurate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition can lead to the disruption of cellular energy production and induce cell death in certain types of cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives, such as:

Uniqueness

N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-17(15-10-7-13-25-15)21-19(11-5-2-6-12-19)18-20-16(22-24-18)14-8-3-1-4-9-14/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJWELNZXSVMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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